molecular formula C9H20O3 B1465146 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol CAS No. 172744-78-4

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol

Cat. No.: B1465146
CAS No.: 172744-78-4
M. Wt: 176.25 g/mol
InChI Key: WUZQZPHRJFAEND-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol is an organic compound that belongs to the class of alcohols and ethers It is characterized by its unique structure, which includes a methoxyethoxy group attached to a dimethylbutanol backbone

Preparation Methods

The synthesis of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-ol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxyethoxy group can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-9(2,3)8(10)7-12-6-5-11-4/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQZPHRJFAEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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